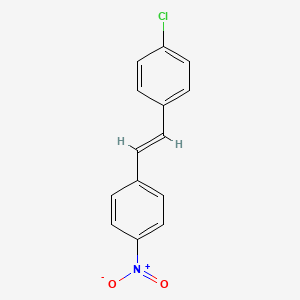

4-Chloro-4'-nitrostilbene

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

14064-55-2 |

|---|---|

Fórmula molecular |

C14H10ClNO2 |

Peso molecular |

259.69 g/mol |

Nombre IUPAC |

1-[(E)-2-(4-chlorophenyl)ethenyl]-4-nitrobenzene |

InChI |

InChI=1S/C14H10ClNO2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H/b2-1+ |

Clave InChI |

WKGWMIAHCAJHPK-OWOJBTEDSA-N |

SMILES isomérico |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Reaction Strategies

Optimized Synthetic Routes for 4-Chloro-4'-nitrostilbene

The creation of the characteristic double bond in stilbene (B7821643) derivatives can be achieved through several reliable synthetic routes. These methods offer different advantages concerning stereoselectivity, functional group tolerance, and reaction conditions.

Application of Olefination Reactions: Wittig and Horner-Wadsworth-Emmons Pathways

Wittig Reaction: A cornerstone in alkene synthesis, the Wittig reaction provides a versatile method for preparing stilbene derivatives. This reaction involves the condensation of a phosphorus ylide with an aldehyde or ketone. wiley-vch.de For the synthesis of this compound, this would typically involve the reaction of a 4-nitrobenzyl-triphenylphosphonium salt with 4-chlorobenzaldehyde (B46862) in the presence of a base. lookchem.com The use of semistabilized phosphorus ylides generated in situ has been investigated, with reactions often proceeding in good yields. lookchem.com The Wittig reaction is noted for its mild conditions and tolerance of a wide range of functional groups. Generally, it favors the formation of the trans (E) isomer, which is often less soluble and can precipitate from the reaction mixture, simplifying purification. wiley-vch.de

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction serves as a significant modification of the Wittig reaction, often providing superior yields and easier purification. wiley-vch.de This method utilizes phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphorus ylides, allowing them to react readily with a broader range of aldehydes and ketones under milder conditions. nrochemistry.com The reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. nrochemistry.comalfa-chemistry.com The synthesis of this compound via the HWE route has been documented as a method to produce highly polar stilbene derivatives. researchgate.net A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction. wiley-vch.dealfa-chemistry.com

| Reaction | Key Reagents | Typical Stereoselectivity | Advantages |

| Wittig Reaction | Phosphonium (B103445) ylide, Aldehyde/Ketone | Predominantly trans (E) isomer wiley-vch.de | Mild conditions, broad functional group tolerance |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | High selectivity for trans (E) isomer nrochemistry.comalfa-chemistry.com | More reactive nucleophile, easy byproduct removal wiley-vch.denrochemistry.com |

Palladium-Catalyzed Cross-Coupling Reactions for Stilbene Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-carbon bonds.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. arkat-usa.org This reaction is a powerful method for synthesizing substituted stilbenes. For instance, the coupling of 4-chlorostyrene (B41422) with an appropriate aryl halide or vice versa can yield this compound. The Heck reaction generally produces the trans isomer with high selectivity.

Suzuki Coupling: The Suzuki coupling reaction, which joins an organoboron compound with an organic halide or triflate, is another widely used palladium-catalyzed method for synthesizing biaryls and stilbenes. numberanalytics.comlibretexts.org The synthesis of this compound could be envisioned by coupling a boronic acid derivative of either 4-chlorobenzene or 4-nitrostyrene (B89597) with the corresponding halide partner. The reaction is known for its mild conditions and tolerance of a wide array of functional groups. libretexts.org

| Coupling Reaction | Key Components | Catalyst System | Typical Product |

| Heck Reaction | Aryl/Vinyl Halide, Alkene | Palladium catalyst, Base arkat-usa.org | trans-Stilbene (B89595) derivative |

| Suzuki Coupling | Organoboron compound, Organic Halide/Triflate | Palladium catalyst, Base numberanalytics.com | Biaryl or Stilbene derivative |

Modified Perkin Reaction Approaches in Halogenated Nitrostilbene Synthesis

The Perkin reaction, traditionally used to synthesize cinnamic acids, can be adapted for stilbene synthesis. onlineorganicchemistrytutor.com A modified Perkin reaction has been reported for the synthesis of trans-stilbene derivatives with high selectivity. This approach typically involves the condensation of a phenylacetic acid derivative with a benzaldehyde. For this compound, this would involve the reaction between 4-nitrophenylacetic acid and 4-chlorobenzaldehyde. eurjchem.comeurjchem.com The reaction proceeds through a condensation-decarboxylation mechanism. While this method can offer high trans-selectivity, it may result in moderate yields compared to other synthetic strategies.

Scalable and Efficient Synthetic Protocols

To meet the demands of larger-scale production and improve sustainability, modern synthetic chemistry has embraced advanced reaction technologies.

Microwave-Assisted Synthesis Techniques for Enhanced Yields and Selectivity

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved selectivity in shorter reaction times compared to conventional heating methods. eurjchem.com The synthesis of trans-4-nitrostilbene derivatives has been successfully achieved using microwave irradiation, demonstrating significant rate enhancement. eurjchem.comresearchgate.net For example, a Perkin-type reaction to produce trans-4-nitrostilbene derivatives under microwave irradiation was completed in just 10 minutes in good yields, whereas the same reaction under conventional heating required 2 hours. eurjchem.com This technique has been applied to the synthesis of various stilbene derivatives, highlighting its efficiency. eurjchem.com

| Method | Reaction Time | Yield | Reference |

| Microwave-Assisted Perkin Reaction | 10 minutes | 90.3% | eurjchem.com |

| Conventional Heating Perkin Reaction | 2 hours | 85.7% | eurjchem.com |

Ultrasound-Promoted Organic Reactions in Stilbene Preparation

Ultrasound irradiation is another non-conventional energy source that can enhance chemical reactivity through the phenomenon of acoustic cavitation. nih.gov This technique has been successfully applied to various organic reactions, including the synthesis of heterocyclic compounds and other complex molecules, often resulting in shorter reaction times, higher yields, and milder conditions. nih.govnih.gov While specific data on the ultrasound-promoted synthesis of this compound is not extensively detailed in the provided results, the application of sonochemistry to Wittig-type reactions and other condensation reactions suggests its potential for the efficient preparation of stilbene derivatives. nih.gov Ultrasound has been shown to promote reactions in water, offering a green chemistry approach. nih.gov

Synthesis of Structurally Related Nitrostilbene Derivatives for Comparative Studies

The synthesis of structurally related nitrostilbene derivatives is crucial for comparative studies to understand the structure-activity relationships of these compounds. By systematically varying the position and nature of substituents, such as halogens and nitro groups, researchers can probe the electronic and steric effects that influence the chemical and biological properties of the stilbene scaffold.

The preparation of nitrostilbene analogues with diverse substitution patterns on the aromatic rings is primarily achieved through well-established olefination reactions, including the Wittig, Perkin, and Heck reactions. These methods allow for the strategic introduction of halogens and nitro groups at specific positions.

The Wittig reaction is a versatile method for forming carbon-carbon double bonds and has been extensively used for synthesizing nitrostilbene derivatives. wiley-vch.defrontiersin.orgnih.gov This reaction typically involves the reaction of a phosphonium ylide, generated from a corresponding phosphonium salt, with an aldehyde or ketone. masterorganicchemistry.com For the synthesis of nitro-substituted stilbenes, a nitro-substituted benzyltriphenylphosphonium (B107652) salt can be reacted with a variety of aldehydes. iitk.ac.in Microwave-assisted Wittig reactions have been shown to be highly efficient, often leading to shorter reaction times and improved yields. iitk.ac.in For instance, the reaction of nitro-substituted benzyltriphenylphosphonium salts with aldehydes under phase-transfer catalysis (PTC) conditions can be significantly accelerated with microwave irradiation. iitk.ac.in The stereoselectivity of the Wittig reaction, yielding either the (E)- or (Z)-isomer, can be influenced by the reaction conditions and the electronic nature of the substituents on both the ylide and the aldehyde. researchgate.net

The Perkin reaction offers another route to α,β-unsaturated aromatic acids, which can be precursors to stilbenes. numberanalytics.comiitk.ac.inwikipedia.orgbyjus.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgbyjus.com A notable application is the synthesis of cinnamic acids, which can be further transformed into stilbene derivatives. wikipedia.org Microwave-assisted Perkin reactions, using a base like pyrrolidine, have been developed for the efficient, solvent-free synthesis of trans-4-nitrostilbene derivatives from 4-nitrophenylacetic acid and various benzaldehydes. researchgate.net This method has demonstrated that aldehydes with electron-withdrawing groups tend to give higher product yields. researchgate.net

The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for creating substituted alkenes with high stereoselectivity, predominantly yielding the trans-isomer. iitk.ac.inmdpi.comnih.gov This reaction is particularly useful for synthesizing asymmetrically substituted stilbenes. For example, trans-4,4'-dichlorostilbene can be synthesized from 4-chloroiodobenzene and styrene. The Heck reaction has also been employed in the synthesis of various halogenated stilbenes, demonstrating its tolerance for different functional groups.

Below are examples of the synthesis of nitrostilbene analogues with varied halogen and nitro group positions using these methodologies.

Table 1: Synthesis of Nitrostilbene Analogues

| Product | Synthetic Method | Starting Materials | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|---|

| (E)-4-Chloro-4'-nitrostilbene | Wittig Reaction | p-Nitrobenzylphosphonium bromide, 4-Chlorobenzaldehyde | NaOH, LiCl, H2O, reflux | 89% | lookchem.com |

| 3,4'-Dinitrostilbene | Wittig Reaction | (4-Nitrobenzyl)triphenylphosphonium bromide, 3-Nitrobenzaldehyde | Iodine, Ethyl acetate, reflux | 83% | wiley-vch.de |

| 4,4'-Dinitrostilbene (B1234727) | Wittig Reaction | (4-Nitrobenzyl)triphenylphosphonium bromide, 4-Nitrobenzaldehyde | Iodine, Ethyl acetate, reflux | Not specified | wiley-vch.de |

| trans-4-Nitrostilbene | Perkin Reaction | 4-Nitrophenylacetic acid, Benzaldehyde | Pyrrolidine, Microwave irradiation, 10 min | 90.3% | researchgate.net |

| trans-4-Formyl-4'-nitrostilbene | Wittig-Horner Reaction | Diethyl p-nitrobenzylphosphonate, 4-Bromobenzaldehyde | Sodium ethoxide, Ethanol, 0°C to RT | 93% | prepchem.com |

| 3-Bromo-4'-methoxystilbene-2-nitrogen | Wittig Reaction | 6-Bromopyridine-2-carbaldehyde, [4-(Methoxy)benzyl]triphenylphosphonium bromide | Potassium t-butoxide, DCM | 67% | thepharmajournal.com |

Aminostilbenes are important precursors for a variety of functional materials and biologically active compounds. Their synthesis is often achieved through the reduction of the corresponding nitrostilbene derivatives or via modern catalytic coupling reactions that can directly install the amino group or a precursor.

The most direct route to aminostilbenes is the reduction of nitrostilbenes . A variety of reducing agents and catalytic systems can be employed for this transformation. Catalytic hydrogenation is a widely used method, where a dinitro compound like 4,4'-dinitrostilbene-2,2'-disulfonic acid is reduced in an aqueous medium using a catalyst such as Raney cobalt or palladium on carbon (Pd/C). evitachem.comgoogleapis.com This method can achieve high yields of the corresponding diaminostilbene. evitachem.com The reduction of nitroarenes to aryl amines is a fundamental transformation in organic synthesis, and various reagents have been developed for this purpose, including metals like iron or zinc in acidic media (Bechamp reduction), and milder reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. unifi.itamazonaws.com

A more advanced and efficient approach involves tandem or one-pot reactions that combine a cross-coupling reaction to form the stilbene backbone with the reduction of a nitro group. A notable example is the palladium/mannose-promoted tandem Heck coupling-nitro reduction. researchgate.net This protocol allows for the synthesis of aminostilbene (B8328778) derivatives in high yields from halonitroarenes and styrenes in a single pot, where D-mannose serves a dual role as a ligand for the palladium catalyst and as a hydrogen source for the nitro reduction. googleapis.comresearchgate.net

The Heck reaction can also be used to directly synthesize aminostilbene derivatives by using amino-substituted starting materials. For example, 4-amino-4'-cyanostilbene (B19923) can be prepared via a palladium-catalyzed Heck coupling of 4-bromoaniline (B143363) with 4-cyanostyrene.

Furthermore, iron-catalyzed reductive coupling of nitroarenes with alkyl halides has emerged as a step-economical method for synthesizing N-alkylated aminostilbenes, avoiding the pre-synthesis of anilines. nih.gov This method demonstrates broad functional group tolerance. nih.gov

The following table provides examples of synthetic routes to aminostilbene precursors and derivatives.

Table 2: Synthesis of Aminostilbene Precursors and Derivatives

| Product | Synthetic Method | Starting Materials | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4,4'-Diaminostilbene-2,2'-disulfonic acid | Catalytic Reduction | 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Raney cobalt, H2 (5-150 bar), 70-180°C | >95% | evitachem.com |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid | Catalytic Reduction | 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Gold nanoparticles on metal oxides, Sodium formate | >99% conversion | researchgate.net |

| Aminostilbene derivatives | Tandem Heck Coupling-Nitro Reduction | Halonitroarenes, Styrenes | Pd/mannose, Microwave | High yields | researchgate.net |

| 4-Amino-4'-cyanostilbene | Heck Coupling | 4-Bromoaniline, 4-Cyanostyrene | Pd(OAc)2, PPh3, Triethylamine, DMF, 80-100°C | Not specified | |

| Alkyl aryl amines | Iron-Catalyzed Reductive Coupling | Nitroarenes, Alkyl halides | Iron catalyst, Zn, TMSCl | Good to high yields | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4'-Dinitrostilbene |

| 4,4'-Dinitrostilbene |

| trans-4-Nitrostilbene |

| trans-4-Formyl-4'-nitrostilbene |

| 3-Bromo-4'-methoxystilbene-2-nitrogen |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid |

| Aminostilbene |

| 4-Amino-4'-cyanostilbene |

| Alkyl aryl amine |

| p-Nitrobenzylphosphonium bromide |

| 4-Chlorobenzaldehyde |

| (4-Nitrobenzyl)triphenylphosphonium bromide |

| 3-Nitrobenzaldehyde |

| 4-Nitrobenzaldehyde |

| 4-Nitrophenylacetic acid |

| Benzaldehyde |

| Diethyl p-nitrobenzylphosphonate |

| 4-Bromobenzaldehyde |

| 6-Bromopyridine-2-carbaldehyde |

| [4-(Methoxy)benzyl]triphenylphosphonium bromide |

| Halonitroarene |

| Styrene |

| 4-Bromoaniline |

| 4-Cyanostyrene |

| Nitroarene |

| Alkyl halide |

| 4,4'-Dichlorostilbene |

| 4-Chloroiodobenzene |

Advanced Spectroscopic Characterization and Theoretical Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the molecule. For nitro-substituted stilbene (B7821643) derivatives, key diagnostic bands confirm the presence of specific groups. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appear in the ranges of 1512-1516 cm⁻¹ and 1327-1339 cm⁻¹, respectively. mdpi.com The carbon-carbon double bond (C=C) stretch of the stilbene backbone is observed in the 1585-1600 cm⁻¹ region, while C-H stretching vibrations are found between 2940-2988 cm⁻¹. mdpi.com Furthermore, the presence of the chloro group is confirmed by a strong band in the 700-821 cm⁻¹ range, which is characteristic of the C-Cl stretching vibration. mdpi.com

A study on various chlorine-substituted stilbenes supports these findings, noting that the planarity of the molecules correlates with the vibrational structures observed in their spectra. researchgate.nethi.is

Table 1: Characteristic FTIR Vibrational Frequencies for Substituted Stilbenes

| Functional Group | Vibrational Mode | **Wavenumber Range (cm⁻¹) ** |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1512-1516 |

| Nitro (NO₂) | Symmetric Stretch | 1327-1339 |

| Alkene (C=C) | Stretch | 1585-1600 |

| Aromatic/Alkenyl C-H | Stretch | 2940-2988 |

This table is based on data for substituted stilbenes and may serve as a reference for the expected vibrational frequencies in 4-Chloro-4'-nitrostilbene. mdpi.com

Resonance Raman Intensity Measurements in Solution

Resonance Raman spectroscopy can be employed to selectively enhance the vibrational modes associated with a chromophore. For push-pull chromophores like 4-(dimethylamino)-4'-nitrostilbene (DANS), a structurally related compound, resonance Raman intensities have been measured at excitation wavelengths spanning the strong visible charge-transfer absorption band. researchgate.net This technique can be sensitive to interference effects between different electronic excited states, which can lead to de-enhancement of Raman signals. researchgate.net Such studies provide deep insights into the electronic structure and excited-state dynamics of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the definitive structural assignment of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is crucial for determining the arrangement of protons in a molecule. The synthesis of trans-4-chloro-4'-nitrostilbene and its characterization by ¹H NMR has been documented, though specific chemical shift and coupling constant data in the initial reports were sometimes incomplete. unigoa.ac.in More recent and detailed analyses have provided accurate spectral data. unigoa.ac.in For substituted stilbenes, the chemical shifts of the ethylenic protons are particularly sensitive to the anisotropy effects of nearby substituents, such as the C-Cl bond, and can be used for conformational studies. researchgate.net In a related compound, 3-cyano-4'-nitrostilbene, the two protons of the vinyl group appear as a singlet at 7.213 ppm, while the aromatic protons exhibit complex splitting patterns based on their position relative to the electron-withdrawing nitro and cyano groups. umich.edu For instance, the protons ortho to the nitro group are shifted downfield to 8.253 ppm. umich.edu

Table 2: Representative ¹H NMR Data for a Substituted 4'-Nitrostilbene Derivative (3-Cyano-4'-nitrostilbene)

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Vinyl Protons | 7.213 | s | - |

| Aromatic (cyano-substituted ring) | 7.515 | t | J = 7.9 |

| Aromatic (cyano-substituted ring) | 7.611 | dt | J = 7.9, 1.4 |

| Aromatic (cyano-substituted ring) | 7.765 | dt | J = 7.9, 1.4 |

| Aromatic (cyano-substituted ring) | 7.828 | t | J = 1.4 |

| Aromatic (nitro-substituted ring) | 7.660 | d | J = 8.9 |

This table is based on data for 3-cyano-4'-nitrostilbene and illustrates the typical chemical shift ranges and splitting patterns observed in such compounds. umich.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigation

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. In substituted stilbenes and chalcones, unambiguous assignment of ¹³C NMR spectra is often achieved using two-dimensional NMR techniques like COSY and HETCOR. tandfonline.com For 4-chloronitrobenzene, a substructure of the target molecule, the carbon atom attached to the chlorine shows a chemical shift, while the carbons ortho and meta to the nitro group have distinct signals. chemicalbook.com The carbon bearing the nitro group is also significantly shifted. chemicalbook.com The combination of ¹H and ¹³C NMR data is a powerful tool for differentiating between isomers of substituted stilbenes. tandfonline.com

Table 3: Representative ¹³C NMR Data for 4-Chloronitrobenzene

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| C-Cl | Varies |

| C-NO₂ | Varies |

This table provides a general reference for the expected chemical shift ranges for the carbon atoms in the substituted phenyl rings of this compound, based on data for 4-chloronitrobenzene. chemicalbook.com

Electronic Spectroscopy for Electronic Structure and Transitions

Electronic spectroscopy is a cornerstone for investigating the electronic structure of π-conjugated systems like this compound. frontiersin.org The absorption of ultraviolet and visible light promotes electrons from a ground electronic state to a higher energy excited state, with the specific wavelengths of absorbed light corresponding to the energy differences between these states. lkouniv.ac.inresearchgate.net The transitions typically involve the promotion of an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π) orbital. researchgate.net In stilbene derivatives, the extensive conjugation allows for π → π transitions, which are primarily responsible for the strong absorption observed in the UV-Vis spectrum. lkouniv.ac.in

The UV-Vis absorption spectrum of this compound is characterized by a strong, broad absorption band, which is typical for molecules with extensive chromophoric systems. williams.edu The presence of the conjugated π-electron system, which extends across the two phenyl rings and the central ethylenic bridge, facilitates electronic transitions at relatively low energies, placing the absorption in the near-UV or visible region. nih.gov The electron-withdrawing nitro group (–NO2) and the electron-withdrawing, yet π-donating, chloro group (–Cl) modify the electronic distribution and energy levels of the frontier molecular orbitals (HOMO and LUMO). ikm.org.my

Experimental analysis of solid (trans)-4-Chloro-4'-nitrostilbene has identified a UV absorption cut-off wavelength at 380 nm. researchgate.net Theoretical studies based on Density Functional Theory (DFT) have been employed to simulate and analyze the electronic properties of this compound. nih.govsakarya.edu.tr These computational models help in assigning the observed absorption bands to specific electronic transitions, primarily the HOMO→LUMO transition, which possesses significant charge-transfer character. This charge transfer occurs from the chlorophenyl moiety to the nitrophenyl moiety through the π-conjugated bridge.

| Spectroscopic Data | Value | Reference |

| UV Cut-off Wavelength (Solid) | 380 nm | researchgate.net |

| Primary Transition Type | π → π* with charge-transfer character | nih.gov |

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic singlet state (S₁) to the ground state (S₀). While many conjugated molecules are fluorescent, stilbene derivatives containing a nitro group often exhibit very low to negligible fluorescence quantum yields. The nitro group is a well-known fluorescence quencher, promoting non-radiative decay pathways.

For related nitrostilbenes, such as the parent compound trans-4-nitrostilbene, the initially excited S₁(ππ*) state is known to deactivate rapidly through non-radiative channels. rsc.org These processes include efficient intersystem crossing (ISC) to the triplet manifold and torsional motion around the central ethylenic bond, leading to a non-fluorescent perpendicular configuration. rsc.org This behavior is highly dependent on solvent polarity. rsc.orgrsc.org Given these characteristics of the nitrostilbene chromophore, this compound is expected to be weakly or non-emissive.

The determination of a fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process, is typically performed using a comparative method. fortlewis.edu This involves measuring the integrated fluorescence intensity of the sample relative to a standard compound with a known quantum yield under identical experimental conditions. ntu.edu.sg

| Property | Expected Characteristic | Rationale |

| Fluorescence Emission | Weak to negligible | Efficient non-radiative decay pathways (e.g., ISC, torsional motion) promoted by the nitro group. rsc.org |

| Quantum Yield (Φf) | Expected to be very low | The nitro group acts as a quenching moiety. rsc.org |

To directly observe the rapid events that occur after photoexcitation, ultrafast spectroscopic techniques like time-resolved fluorescence and transient absorption spectroscopy are employed. nih.govnih.gov These methods can track the population of excited states on femtosecond to nanosecond timescales.

Studies on the closely related trans-4-nitrostilbene reveal that its excited-state dynamics are profoundly influenced by the polarity of the solvent. rsc.org This strong dependence arises from differences in the dipole moments of the involved electronic states, whose relative energies are modulated by the solvent environment. rsc.org

In nonpolar solvents , the S₁ state lifetime is extremely short (on the order of 60 fs). rsc.org The deactivation is dominated by a combination of rapid internal conversion and efficient intersystem crossing (ISC) to nearby triplet states. rsc.org

In medium-polarity solvents , the S₁ population decays through a competing ISC mechanism, with rates that follow the energy gap law. rsc.org

In high-polarity solvents , the S₁ state is significantly stabilized, lowering its energy. rsc.org This stabilization makes ISC energetically unfavorable, and the primary decay pathway becomes barrier crossing along the torsional angle of the ethylenic bond, leading to a non-emissive "perpendicular" state. rsc.org The S₁ lifetime in these solvents can increase by orders of magnitude (e.g., ~60 ps). rsc.org

Ultimately, regardless of the initial deactivation path in various solvents, the excited-state population often becomes trapped in a metastable perpendicular triplet (T₁) state, from which it undergoes a slower ISC back to the ground state, regenerating both trans and cis isomers. rsc.org These findings provide a robust model for the expected excited-state behavior of this compound.

| Solvent Polarity | Dominant S₁ Deactivation Pathway | Approximate S₁ Lifetime (for t-NSB) |

| Nonpolar | Intersystem Crossing (ISC) & Internal Conversion | ~60 fs |

| Medium-Polarity | Competing Intersystem Crossing (ISC) | Biphasic decay |

| High-Polarity | Torsional motion to perpendicular state | ~60 ps |

| Data based on studies of the parent compound trans-4-nitrostilbene (t-NSB) as a model. rsc.org |

High-Resolution Mass Spectrometry for Molecular Mass Verification

High-resolution mass spectrometry (HRMS) is a definitive analytical technique used to determine the precise molecular mass of a compound with high accuracy. This allows for the confident determination of its elemental formula. The molecular mass of this compound has been successfully confirmed using high-resolution mass spectral analysis, verifying its chemical identity. researchgate.net

The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern in the mass spectrum. The HRMS data would show two main peaks for the molecular ion (M⁺), separated by approximately 2 Da, corresponding to the molecules containing ³⁵Cl and ³⁷Cl, respectively.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀ClNO₂ |

| Monoisotopic Mass (for C₁₄H₁₀³⁵ClNO₂) | 259.03491 u |

| Monoisotopic Mass (for C₁₄H₁₀³⁷ClNO₂) | 261.03196 u |

| Confirmation Method | High-Resolution Mass Spectral Analysis researchgate.net |

Crystallographic Science and Solid State Structural Investigations

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single crystal X-ray diffraction has been the principal technique for determining the precise atomic arrangement within the crystalline lattice of 4-Chloro-4'-nitrostilbene. This method has uncovered subtle but critical deviations from a simple, perfectly ordered structure.

Elucidation of Crystal System, Space Group, and Unit Cell Parameters

Initial automated structure analysis of this compound suggested a centrosymmetric crystal structure. researchgate.netresearchgate.net However, more meticulous investigations, prompted by the material's significant second-harmonic generation (SHG)—a property impossible in a truly centrosymmetric crystal—led to a re-evaluation. nist.gov A detailed analysis revealed that the structure is better described by the non-centrosymmetric, polar space group P2₁. nist.gov

The fundamental unit cell is monoclinic. The parameters for this primary cell have been precisely determined. Further investigation, however, revealed the presence of a larger supercell, as discussed in section 4.1.3.

Table 1: Representative Unit Cell Parameters for the P2₁ Model of this compound Note: Unit cell parameters can show slight variations depending on the specific crystal sample and experimental conditions.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | ~3.91 Å |

| b | ~12.94 Å |

| c | ~12.33 Å |

| α | 90° |

| β | ~94.4° |

| γ | 90° |

| Volume | ~621 ų |

Detailed Analysis of Orientational Disorder and Molecular Packing in Crystalline Lattices

A key feature of the this compound crystal structure is pronounced orientational disorder. researchgate.netnih.gov In the crystalline lattice, the polar molecules are superimposed in a "head-to-tail" fashion across what would be a center of inversion in the simpler, centrosymmetric P2₁/c model. nih.gov

Crucially, the two opposite orientations are not equally populated. researchgate.netnih.gov One orientation is slightly more prevalent than the other, with population factors deviating from a perfect 50:50 ratio (e.g., 56.3% vs. 43.7%). nih.gov This unequal population eliminates the center of symmetry and results in a net dipole moment for the crystal, explaining its observed polar properties and second-harmonic generation. researchgate.net The molecular packing is thus characterized by this disordered superposition, where molecules are arranged across a pseudo-inversion center. nih.gov

Detection and Interpretation of Superstructure Reflections and Lattice Doubling

Careful examination of the X-ray diffraction data revealed the presence of weak, but significant, superstructure reflections. researchgate.netresearchgate.netnist.gov These reflections are indicators that the true periodicity of the crystal lattice is larger than that described by the basic unit cell.

The interpretation of these superstructure reflections is that the unit cell is doubled, leading to a more complex structural model (designated as the A1 model). researchgate.netnist.gov This doubled cell contains four distinct molecular sites, each exhibiting a different degree of imbalance in the populations of the two disordered orientations. researchgate.netnist.gov This finding demonstrates that the orientational disorder is not uniform throughout the crystal but varies with a longer-range periodicity.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is essential for characterizing bulk, polycrystalline samples, confirming phase purity, and identifying the material. The scientific literature on this compound focuses heavily on its single-crystal properties due to interest in its NLO applications, which are dependent on the non-centrosymmetric nature revealed by SCXRD.

Influence of Crystallization Environment on Crystal Morphology and Internal Structure

The conditions under which a crystal is grown can have a profound impact on its final properties. For this compound, the choice of solvent has been shown to directly influence the degree of molecular disorder within the crystal.

Solvent-Dependent Effects on Molecular Orientational Disorder

The extent of deviation from the perfect 50:50 head-to-tail disorder in this compound is not constant but is influenced by the solvent used for crystallization. figshare.com The compound has been crystallized from at least 12 different solvents, and careful X-ray diffraction studies on the resulting crystals revealed varying degrees of orientational ordering. figshare.com

This solvent-dependent effect demonstrates that the molecular interactions between the solute and solvent at the crystal-solution interface during growth can affect the final solid-state arrangement. A weak correlation has been observed between the polarity of the crystallization solvent and the degree of deviation from a centrosymmetric structure. figshare.com Despite these subtle internal variations, no solvent-induced polymorphs (different crystal structures of the same compound) were observed. figshare.com

Table 2: Influence of Selected Solvents on the Orientational Disorder of this compound

| Crystallization Solvent | Effect on Disorder |

| Benzene | Results in a clear deviation from 50:50 disorder, leading to significant SHG activity. nih.gov |

| Toluene | Also produces crystals with a notable imbalance in orientational populations. figshare.com |

| Ethanol | Induces a specific degree of disorder, contributing to the overall range of observed effects. figshare.com |

| Chlorobenzene | Used in studies showing variations in disorder. figshare.com |

| Nitrobenzene | Another solvent investigated to probe the effect of polarity on crystallization. figshare.com |

Growth-Induced Polarity Formation in Macroscopic Crystals

The phenomenon of growth-induced polarity in macroscopic crystals of this compound (CNS) presents a fascinating case in crystallography. Initially, CNS was reported to crystallize in the centrosymmetric space group P21/c. iucr.orgresearchgate.net Such a space group implies a center of symmetry, which should preclude properties like Second Harmonic Generation (SHG). However, experimental observations have consistently shown that CNS exhibits a significant SHG response, a characteristic of non-centrosymmetric, polar materials. iucr.orgresearchgate.net

A detailed X-ray diffraction study confirmed these deviations, showing unequal populations of disordered molecules superimposed across what would otherwise be an inversion center. acs.orgfigshare.com This imbalance is not random; its degree can be influenced by the conditions of crystallization, most notably the solvent used. iucr.orgrsc.org A study involving 18 different crystals grown from 12 different solvents found varying degrees of deviation from an exact 50:50 head-to-tail disorder, with a weak correlation observed between the structural polarity and the polarity of the solvent. rsc.org

Theoretical modeling, employing a combination of a Markov-chain, an Ising model, and Monte Carlo simulations, has been used to understand this layer-by-layer polarity formation during crystal growth. iucr.orgacs.org These models predict a significant deviation from a 50% site occupancy factor, leading to the formation of sectors with opposite polarity. iucr.org Advanced techniques such as scanning pyroelectric microscopy (SPEM) and phase-sensitive second-harmonic microscopy have been applied to experimentally visualize and confirm the spatial distribution of these polar domains within CNS crystals. researchgate.netresearchgate.net

Polymorphism and Solid Solution Behavior in Nitrostilbene Systems

Identification and Characterization of Distinct Polymorphic Forms

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a common feature in organic compounds, including stilbene (B7821643) derivatives. researchgate.netacs.org However, in the specific case of this compound, extensive investigations have not led to the identification of distinct polymorphic forms. A comprehensive study where CNS was crystallized from twelve different solvents did not yield any polymorphs. rsc.org Instead of forming different crystal packing arrangements, the compound was found to consistently crystallize in the same form, albeit with varying degrees of the orientational disorder discussed previously. The observed variations were therefore not in polymorphism but in the extent of polar ordering within a single crystalline framework.

Investigation of Solid Solution Formation with Analogous Compounds

The ability of this compound to form solid solutions with analogous compounds has been explored through molecular modeling. A key investigation focused on the binary system of dipolar CNS with the nonpolar, centrosymmetric molecule 4,4'-dinitrostilbene (B1234727). nih.gov The study aimed to understand the miscibility of these two components and the resulting properties of the mixed crystals.

Calculations of the mixing energy within the bulk crystal structure predicted that the formation of solid solutions is energetically favorable across the entire composition range, from pure CNS to pure 4,4'-dinitrostilbene. nih.gov This suggests a high degree of compatibility between the two molecular structures within the same crystal lattice.

| Parameter | Finding | Source |

| System Studied | This compound (polar) and 4,4'-dinitrostilbene (nonpolar) | nih.gov |

| Methodology | Molecular modeling (Calculation of mixing energy) | nih.gov |

| Predicted Outcome | Solid solution formation is favorable across the whole composition range. | nih.gov |

Impact of Solid Solutions on Crystalline Polarity and Heterogeneity

This facial dependence leads to the formation of crystals composed of distinct sectors, each with a different composition and a different degree of polarity. nih.gov Surface effects that occur during the slow growth of the crystal play a critical role in determining these solid-state properties. The key takeaway is that a solid solution crystal of this system is not a homogeneous entity. nih.gov This growth-induced heterogeneity, where different sectors of the same crystal possess different physical properties, is a direct consequence of the interplay between the dipolar host, the nonpolar guest, and the anisotropic environment at the growing crystal-solution interface.

| Property | Observation in the CNS / 4,4'-dinitrostilbene System | Implication | Source |

| Miscibility | Varies for different crystal faces (hkl). | The crystal is compositionally inhomogeneous. | nih.gov |

| Polarity | Varies for different crystal faces (hkl). | The crystal is composed of sectors with different polarities. | nih.gov |

| Overall Structure | A single crystal may contain sectors with differing compositions and polarities. | The resulting solid solution is not a homogeneous entity. | nih.gov |

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground-state properties of molecular systems. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For 4-Chloro-4'-nitrostilbene, DFT calculations, often employing hybrid functionals like B3LYP, have been utilized to explore its fundamental chemical and physical nature.

Structural Optimization and Conformational Landscapes

The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy structure. For (E)-4-Chloro-4'-nitrostilbene, DFT calculations are used to determine key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. These theoretical calculations predict a nearly planar structure for the stilbene (B7821643) backbone, which is characteristic of such conjugated systems.

However, experimental studies using single-crystal X-ray diffraction reveal a more complex situation in the solid state. usp.brresearchgate.net These studies show that (trans)-4-chloro-4'-nitrostilbene exhibits significant orientational disorder in the crystal lattice. researchgate.net Molecules are superimposed in two opposite head-to-tail orientations across an inversion center, with unequal populations. researchgate.net This disorder leads to subtle deviations from a perfectly centrosymmetric average structure, which is crucial for its observed nonlinear optical properties. nih.gov Molecular modeling has also been employed to investigate how the molecule behaves in solid solutions, for instance with 4,4'-dinitrostilbene (B1234727), predicting that miscibility and polarity can vary depending on the crystal face. nih.gov

The theoretical optimized geometry provides a model of an isolated molecule in the gas phase, which is fundamental for calculating other properties. The comparison between these calculated parameters and experimental X-ray data is essential for validating the chosen computational method.

| Parameter | DFT Calculated Value (Å or °) | Experimental X-ray Value (Å or °) |

|---|---|---|

| C=C (ethenyl) bond length | ~1.34 | ~1.33 |

| C-Cl bond length | ~1.75 | ~1.74 |

| C-N (nitro) bond length | ~1.48 | ~1.47 |

| C-C=C-C dihedral angle | ~180.0 | ~179.5 |

Prediction and Interpretation of Infrared and Nuclear Magnetic Resonance Spectra

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. Theoretical vibrational analysis involves calculating the harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental Fourier Transform Infrared (FTIR) spectra. sakarya.edu.tr Each calculated frequency can be animated to visualize the corresponding atomic motions, enabling precise assignment of the absorption bands observed experimentally, such as C-H stretching, C=C stretching of the vinyl group and aromatic rings, and the characteristic symmetric and asymmetric stretches of the NO2 group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and assign signals to specific nuclei. For this compound, the protons on the two phenyl rings and the ethenyl bridge exhibit distinct chemical shifts that are influenced by the electron-withdrawing nitro group and the electronegative chlorine atom. researchgate.net

| Vibrational Mode | Calculated Frequency (DFT/B3LYP) | Experimental Frequency (FTIR) | Assignment |

|---|---|---|---|

| ν(C=C) ethenyl | ~1630 | ~1625 | Stretching of the central double bond |

| νas(NO₂) | ~1515 | ~1510 | Asymmetric stretching of the nitro group |

| νs(NO₂) | ~1345 | ~1340 | Symmetric stretching of the nitro group |

| ν(C-Cl) | ~750 | ~755 | Stretching of the carbon-chlorine bond |

Calculation of Electronic and Electric Properties (e.g., Dipole Moments)

The electronic properties of this compound are of significant interest due to its potential use in nonlinear optics. DFT is used to calculate key electronic parameters that govern its behavior. Frontier Molecular Orbital (FMO) analysis provides the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is primarily localized on the chlorophenyl ring and the ethenyl bridge, acting as the electron donor region, while the LUMO is concentrated on the nitrophenyl moiety, which is the electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher tendency for intramolecular charge transfer (ICT) upon electronic excitation.

| Property | Calculated Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.7 eV |

| Dipole Moment (µ) | ~ 4.5 Debye |

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules. nih.gov The surface is colored according to properties like d_norm, which highlights regions of significant intermolecular contact.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and orbital interactions within a molecule. austinpublishinggroup.com It transforms the calculated wave function into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. This analysis is particularly useful for studying hyperconjugative interactions and intramolecular charge transfer (ICT). physchemres.org

In this compound, NBO analysis quantifies the delocalization of electron density from donor orbitals to acceptor orbitals. Key interactions include the delocalization from the lone pairs of the chlorine atom and the oxygen atoms of the nitro group into anti-bonding orbitals (LP → σ* or LP → π), as well as π → π interactions within the conjugated system. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. austinpublishinggroup.com These energies reveal the electronic origins of the molecule's stability and its push-pull character, which is fundamental to its optical properties. physchemres.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the properties of electronically excited states. uci.edu TD-DFT calculations are essential for understanding the light-absorbing properties of molecules like this compound. photochemcad.com

The method is used to calculate the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital without a change in molecular geometry. researchgate.net These excitation energies and their corresponding oscillator strengths (a measure of the transition probability) can be used to simulate the molecule's UV-Visible absorption spectrum. acs.org

For this compound, the lowest energy electronic transition is typically a HOMO→LUMO transition, which corresponds to an intramolecular charge-transfer (ICT) from the chloro-substituted ring to the nitro-substituted ring. researchgate.net TD-DFT can model this process and predict the wavelength of maximum absorption (λ_max). Furthermore, by optimizing the geometry of the molecule in its excited state, TD-DFT can provide insights into relaxation pathways, fluorescence, and other photophysical phenomena. researchgate.netphyschemres.org

Simulation of UV-Vis Absorption and Emission Spectra

The simulation of ultraviolet-visible (UV-Vis) absorption and emission spectra is a fundamental application of computational chemistry in characterizing chromophores like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for predicting the electronic absorption spectra of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the maximum absorption wavelengths (λmax). mdpi.comacs.org

For this compound, theoretical studies have been conducted to elucidate its structural, spectroscopic, and electronic properties. researchgate.netacs.org Such studies typically employ DFT and TD-DFT methods to calculate the optimized molecular geometry, vibrational frequencies, and electronic transitions. sakarya.edu.tr The results from these simulations provide a theoretical basis for interpreting experimental spectra. For instance, experimental analysis of nitrostilbene derivatives shows a strong absorption band around 350 nm in acidic conditions, which is highly dependent on the molecular environment. researchgate.net TD-DFT calculations help assign these absorption bands to specific electronic transitions, such as the HOMO→LUMO transition, and explain how substituents and solvents influence the spectral properties. mdpi.comresearchgate.net

Exploration of Potential Energy Surfaces and Photorelaxation Pathways

Understanding the behavior of a molecule after it absorbs light requires exploring its excited-state potential energy surfaces (PES). While specific research on the complete PES of this compound is not detailed in the available literature, extensive studies on related "push-pull" stilbene derivatives, such as 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS), provide a clear model for the methodologies and expected phenomena. unige.it

Advanced Quantum Chemical Methodologies for Excited State Dynamics

Accurately describing the intricate excited-state dynamics of push-pull systems necessitates the use of high-level quantum chemical methods that can handle the multi-reference character of the electronic wavefunction, especially near conical intersections.

Multi-State N-Electron Valence State Second-Order Perturbation Theory (MS-NEVPT2) is a sophisticated ab initio method used to obtain accurate energies for ground and excited electronic states. unige.it It is particularly effective for studying photochemical reactions where multiple electronic states are close in energy. unige.it

In the study of DANS, MS-NEVPT2 was employed to calculate the potential energies of key geometries along the photorelaxation pathways, including stable minima, transition states, conical intersections, and intersystem crossings. unige.it This high-level calculation provides a quantitative understanding of the energy barriers and driving forces that govern the competition between different decay channels. The method revealed that for the trans-DANS isomer, the singlet relaxation pathway is hindered by a significant energy barrier, making the triplet pathway via intersystem crossing more favorable. unige.it Conversely, for the cis-DANS isomer, the pathways to conical intersections are largely barrierless, explaining its efficient non-radiative decay. unige.it

Below is a table of relative potential energies for various states of the related DANS molecule, calculated using the MS-NEVPT2 method, which illustrates the energy landscape governing its photorelaxation.

| State | Geometry | S0 (eV) | S1 (eV) | S2 (eV) | T1 (eV) | T2 (eV) | T3 (eV) |

| trans-DANS | trans-S0 | 0.00 | 3.53 | 3.99 | 2.12 | 3.12 | 3.96 |

| cis-DANS | cis-S0 | 0.49 | 3.20 | 3.32 | 2.22 | 2.94 | 3.66 |

| twist-DANS | twist-S0 | 1.94 | 2.16 | 3.54 | 1.25 | 3.20 | 3.69 |

| TS-DANS | TS-S0 | 2.11 | 3.66 | 3.96 | 2.87 | 3.57 | 4.07 |

| DHP-DANS | DHP-S0 | 1.13 | 3.55 | 3.62 | 2.76 | 3.49 | 3.82 |

| Data sourced from a study on 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS) and is illustrative of the methodology. mdpi.com |

Ab initio (Latin for "from the beginning") calculations are quantum chemistry methods that rely on fundamental physical constants and the principles of quantum mechanics, without empirical parameters. researchgate.net A theoretical study on the structural and electronic properties of this compound utilized such methods to provide a detailed characterization. acs.org

A critical aspect of these calculations is the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set significantly impact the accuracy and computational cost of the calculation. acs.orgwisc.edu For example, in the study of DANS, researchers performed comparative calculations with different basis sets (6-31G, 6-311G, and 6-311+G*) to determine the vertical excitation energy (VEE) from the S0 to the S1 state. The results showed a clear trend:

6-31G*: 3.53 eV

6-311G*: 3.37 eV

6-311+G*: 3.14 eV

These values progressively approached the experimental value of 2.97 eV as the basis set was enlarged and made more flexible (e.g., by adding diffuse functions, denoted by '+'). acs.org This demonstrates that while smaller basis sets like Double Zeta (DZ) can be efficient for initial geometry optimizations, more accurate basis sets like Triple Zeta or Quadruple Zeta with multiple polarization and diffuse functions (e.g., TZ2P, QZ4P) are necessary for reliable predictions of electronic properties. acs.orgwisc.edu

Molecular Modeling and Simulation of Macroscopic Phenomena

Molecular modeling techniques extend from the single-molecule quantum level to simulate the collective behavior of molecules, providing insights into macroscopic properties like crystal growth and surface adsorption.

Crystalline Surfaces: The interaction of this compound with crystalline surfaces has been investigated through molecular modeling of solid solutions with 4,4'-dinitrostilbene. These simulations calculate intermolecular interaction energies at growing crystal surfaces to predict how the two different molecules will arrange themselves. By computing the interaction energies, researchers can determine a distribution coefficient (k), which describes the tendency of one component to be incorporated into the growing crystal from a mixture. researchgate.net The study found that this coefficient varies for different crystal faces, meaning that a single crystal can be composed of sectors with different compositions and polarities. researchgate.net This highlights how surface effects during crystal growth can fundamentally impact the bulk properties of the solid material.

Amorphous Surfaces: The adsorption of push-pull stilbenes on disordered, or amorphous, surfaces has been modeled using the related DANS molecule on amorphous silica (B1680970) glass. sakarya.edu.tr Using plane-wave Density Functional Theory (DFT), these simulations optimize the geometry of the molecule in various orientations on the surface to find the most stable adsorption modes. sakarya.edu.tr

The analysis revealed several key types of interactions that stabilize the molecule on the silica surface. These interactions dictate the preferred orientation of the adsorbed molecule. For DANS, parallel orientations that maximize contact between the functional groups and the surface were favored.

| Interaction Type | Description | Significance |

| O-H···O Hydrogen Bonds | Between the nitro group of the molecule and hydroxyl groups on the silica surface. | Dominant intramolecular interaction, strongly anchoring the nitro end to the surface. |

| O-H···π Interactions | Between surface hydroxyl groups and the aromatic rings and C=C double bond. | Plays a critical role in adsorption, stabilizing a parallel orientation. |

| C-H···O Interactions | Weak interactions involving C-H bonds from the molecule and oxygen on the surface. | Present but contribute little to the overall binding energy. |

| Data based on a study of DANS on amorphous silica and is illustrative of the methodology. |

This computational approach allows for a detailed quantification of the different forces at play, which is essential for designing materials with specific surface properties, such as sensors or catalysts. sakarya.edu.tr

Modeling Growth-Induced Polarity and Miscibility in Solid Solutions

The formation of solid solutions offers a strategic pathway to engineer materials with specific properties, such as polarity for applications in nonlinear optics. rsc.org Computational modeling has been instrumental in investigating the solid solutions formed between the polar this compound (CNS) and the nonpolar 4,4'-dinitrostilbene (DNS). nih.govacs.org

Molecular modeling studies have employed a two-pronged approach to understand the growth-induced polarity in the CNS/DNS system. nih.govacs.org Firstly, the calculation of the mixing energy within the bulk crystal structure was performed to assess the feasibility of solid solution formation. These calculations predicted that CNS and DNS are miscible across the entire composition range. nih.govacs.orgresearchgate.net

Secondly, the process was modeled at the crystal surfaces where growth occurs. nih.govacs.org By computing the interaction energies at various growing crystal faces (hkl), researchers could predict how guest molecules (either CNS or DNS) would incorporate into the host lattice. A mean-field model was then applied to calculate the distribution coefficient and the degree of polar ordering of the CNS dipoles. nih.govacs.org

The key finding from these simulations is that both the miscibility and the resulting polarity are highly dependent on the specific crystal face being modeled. nih.govacs.org This leads to the formation of crystals composed of distinct sectors, each with a different composition and polarity. nih.govacs.orgacs.org This highlights that a solid solution crystal is not a uniform entity and that surface effects during slow growth significantly influence the final solid-state properties. nih.govacs.org This growth-induced polarity in what are, on average, centrosymmetric crystals is responsible for observed phenomena like second-harmonic generation. acs.orgresearchgate.net

The table below summarizes the conceptual findings of the molecular modeling investigation into the CNS/DNS solid solution.

| Modeling Aspect | Computational Method | Key Prediction/Finding | Citation |

| Bulk Miscibility | Calculation of mixing energy | Complete solid solution formation is energetically favorable across the whole composition range. | nih.govacs.orgresearchgate.net |

| Surface Growth | Computation of interaction energies at (hkl) faces | Miscibility and polarity are face-dependent. | nih.govacs.org |

| Polarity Prediction | Mean-field model / Markov-type growth model | Calculation of dipole orientation fraction and distribution coefficient. | nih.govacs.orgresearchgate.net |

| Crystal Structure | Combined analysis | Crystals are composed of sectors with varying compositions and polarities, resulting in a non-homogeneous solid. | nih.govacs.orgacs.org |

Quantitative Structure-Property Relationship (QSPR) Predictions

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that correlate the structural or property descriptors of a set of compounds with their observed properties or biological activities. nih.govresearchgate.net These models are invaluable for predicting the characteristics of new compounds before synthesis. nih.gov

For nitrostilbene derivatives, including this compound, QSAR studies have been conducted to predict their genotoxicity. umich.edu In one such study, the mutagenicity of a series of E-stilbenes was examined in Salmonella strains TA98 and TA100. umich.edu The researchers sought correlations between the mutagenic activity and various calculated molecular descriptors. umich.edu

The study found that the mutagenic activity in strain TA98 (without S9 activation) could be successfully correlated with electronic parameters, specifically Hammett values and the energy of the lowest unoccupied molecular orbital (ELUMO). umich.edu The rationale for these correlations is that electron-withdrawing substituents, such as the chloro and nitro groups, lower the ELUMO. This facilitates the reduction of the nitro group to its proximate mutagenic form, a hydroxylamine (B1172632). Furthermore, these electron-withdrawing groups can stabilize the hydroxylamine intermediate and increase the reactivity of the ultimate mutagen, the nitrenium ion, towards DNA. umich.edu

The table below presents data for selected 4-nitrostilbene (B156276) derivatives from the QSAR study, illustrating the relationship between substituent, electronic properties, and mutagenicity.

| Compound | Substituent (at 4'-position) | Hammett Value (σp) | Mutagenicity (revertants/nmol, TA98 -S9) | Citation |

| 4-Nitrostilbene | -H | 0.00 | 25.1 | umich.edu |

| This compound | -Cl | 0.23 | 55.0 | umich.edu |

| 4,4'-Dinitrostilbene | -NO2 | 0.78 | 100.0 | umich.edu |

| 4'-Methyl-4-nitrostilbene | -CH3 | -0.17 | 10.0 | umich.edu |

| 4'-Amino-4-nitrostilbene | -NH2 | -0.66 | 0.2 | umich.edu |

This table is adapted from the data presented in the study by Hooberman et al. (1994) to illustrate the trend. umich.edu

These QSPR/QSAR models demonstrate the predictive power of computational chemistry in estimating the biological activities of nitrostilbene compounds based on their molecular structure.

Photochemistry and Ultrafast Photophysical Dynamics

Photoisomerization Mechanisms in 4-Chloro-4'-nitrostilbene and Its Derivatives

Photoisomerization, the light-induced conversion between cis and trans isomers, is a hallmark of stilbene (B7821643) chemistry. In this compound, this process is facilitated by deactivation pathways from the first excited singlet state (S₁) back to the ground state (S₀). The introduction of substituents like the nitro and chloro groups opens up additional pathways for this isomerization, most notably through the involvement of triplet states. For substituted stilbenes, a triplet route for photoisomerization, mediated by intersystem crossing, can become a significant deactivation pathway rsc.org. The halogen and nitro substitutions on the phenyl rings of stilbene are known to promote this triplet pathway.

Upon photoexcitation to the S₁ state, both trans- and cis-4-chloro-4'-nitrostilbene can undergo isomerization. The primary mechanism involves rotation around the central ethylenic double bond. The molecule moves along the S₁ potential energy surface towards a twisted geometry, where the potential energy surfaces of the S₁ and S₀ states come very close in energy or even intersect, at what is known as a conical intersection. This allows for efficient non-radiative decay back to the ground state, where the molecule can relax into either the trans or cis configuration.

For many substituted stilbenes, the trans-to-cis isomerization can proceed through both singlet and triplet pathways. In the singlet pathway, the excited molecule directly twists on the S₁ surface to the perpendicular geometry, leading to the conical intersection with the ground state. In the triplet pathway, the initially excited singlet state undergoes intersystem crossing to a triplet state (T₁ or a higher triplet state like T₂), and the twisting motion then occurs on the triplet potential energy surface.

In nitrostilbene derivatives, upper excited triplet states (Tₙ, n ≥ 2) play a crucial role in the photoisomerization mechanism. Following excitation to the S₁ state, intersystem crossing can populate a higher-lying triplet state, such as T₂. From T₂, the molecule can then undergo internal conversion to the lowest triplet state, T₁, or directly participate in the isomerization process. The relaxation from the excited state often proceeds along a triplet pathway. For instance, in a closely related compound, the relaxation pathway is described as trans-S₁ → ISC-S₁/T₂-trans → CI-T₂/T₁-trans → ISC-S₀/T₁-twist, ultimately leading to the trans or cis ground state isomer rsc.org. The involvement of these triplet states provides an alternative and often efficient route for the molecule to navigate from the excited state back to the ground state, facilitating the isomeric conversion.

Excited State Deactivation and Energy Dissipation Pathways

The deactivation of the excited state of this compound is a rapid process involving several competing pathways that dissipate the absorbed light energy. These pathways include internal conversion and intersystem crossing, which are non-radiative processes, as well as fluorescence, which is a radiative process. The efficiency of each pathway is highly dependent on the molecular structure and the surrounding environment, such as the polarity of the solvent.

Conical intersections are key features in the potential energy surfaces of photosensitive molecules like this compound, acting as efficient funnels for rapid non-radiative decay from an upper electronic state to a lower one. For stilbene and its derivatives, a twisted geometry around the central double bond is the hallmark of an S₁/S₀ conical intersection rsc.org. This twisted conformation allows the molecule to efficiently return to the ground electronic state.

Similarly, conical intersections can exist between triplet states, such as a T₂/T₁ conical intersection. These intersections facilitate rapid internal conversion between excited triplet states, allowing the molecule to quickly relax to the lowest triplet state (T₁) before further deactivation to the ground state. Computational studies on related molecules have identified multiple S₁/S₀ and T₂/T₁ conical intersections that are crucial in the photorelaxation pathways rsc.org.

Intersystem crossing (ISC) is a radiationless process involving a change in the spin multiplicity of the molecule, for example, from a singlet state to a triplet state. The presence of the nitro group in this compound is expected to enhance the rate of ISC due to the large spin-orbit coupling it induces.

Several ISC pathways are relevant for the deactivation of excited this compound:

S₁ → T₂/T₁: After initial excitation to the S₁ state, the molecule can cross over to a nearby triplet state, often a higher-lying one like T₂. This is a common initial step in the triplet-mediated photoisomerization pathway.

S₀ ← T₁: Once in the lowest triplet state (T₁), the molecule must return to the singlet ground state (S₀). This final ISC step is formally spin-forbidden but is the pathway through which the triplet-state population ultimately relaxes back to the ground state, completing the photocycle.

The ultimate fate of the excited-state population is often trapping in the metastable T₁ state at a perpendicular configuration, from which a slower ISC occurs to return the system to the ground state, branching into either the trans or cis isomer researchgate.net.

The polarity of the solvent can have a profound impact on the photophysical properties and deactivation pathways of nitrostilbene derivatives. This is due to the significant change in dipole moment upon excitation, a characteristic feature of push-pull stilbenes with electron-donating and electron-withdrawing groups. Although the chloro group is only weakly electron-donating, the nitro group is a strong electron acceptor, leading to a considerable intramolecular charge transfer (ICT) character in the excited state.

Studies on trans-4-nitrostilbene have shown that the deactivation dynamics of the initially excited S₁(ππ*) state are strongly influenced by solvent polarity researchgate.net.

In nonpolar solvents , the S₁ state lifetime is extremely short (on the order of femtoseconds) due to a combination of efficient intersystem crossing and internal conversion researchgate.net.

In medium-polarity solvents , the S₁ state deactivation is biphasic and governed by competing ISC relaxation mechanisms researchgate.net.

In high-polarity solvents , the S₁ state is significantly stabilized, leading to a much longer lifetime (on the order of picoseconds). In these solvents, ISC becomes energetically less favorable, and the primary deactivation pathway is through twisting of the central ethylenic bond to reach the non-fluorescent perpendicular configuration researchgate.net.

This strong dependence on solvent polarity arises from the differential stabilization of the S₁ state and the relevant triplet states, which modulates their relative energies and, consequently, the rates of intersystem crossing researchgate.net. It is therefore expected that the photophysical behavior of this compound will also be highly sensitive to the solvent environment.

| Solvent Polarity | Primary Deactivation Pathway for trans-4-nitrostilbene | Approximate S₁ Lifetime |

| Nonpolar | Efficient Intersystem Crossing (ISC) and Internal Conversion | ~60 fs |

| Medium Polarity | Competing ISC Relaxation Mechanisms | Biphasic Decay |

| High Polarity | Barrier Crossing along Torsion Angle to Perpendicular Configuration | ~60 ps |

Intramolecular Charge Transfer (ICT) States

This compound is a derivative of stilbene characterized by a donor-acceptor (D-A) structure. In this molecule, the chlorine atom acts as a weak electron-donating group (donor), while the nitro group serves as a strong electron-acceptor (acceptor). This "push-pull" electronic arrangement is fundamental to its photophysical behavior. Upon photoexcitation, there is a significant redistribution of electron density, leading to the formation of an Intramolecular Charge Transfer (ICT) state. In this excited state, electron density is transferred from the chloro-substituted phenyl ring to the nitro-substituted phenyl ring, resulting in a large change in the molecule's dipole moment compared to its ground state.

The efficiency and dynamics of this charge transfer are heavily influenced by the surrounding environment, particularly the polarity of the solvent. In polar solvents, the highly polar ICT state is stabilized, which often facilitates its formation and influences the subsequent relaxation pathways. The deactivation of the initially excited S1(ππ*) state is strongly modulated by solvent polarity. For analogous molecules like trans-4-nitrostilbene, the S1 state lifetime can decrease by orders of magnitude as solvent polarity changes. nih.gov

Formation and Dynamics of Twisted Intramolecular Charge Transfer (TICT) States

A specific model used to describe the ICT process in flexible donor-acceptor molecules is the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, following initial excitation to a planar or near-planar locally excited (LE) state, the molecule can undergo a torsional motion (twisting) around the single bond connecting the donor and acceptor moieties to reach a more stable, charge-separated TICT state. In this conformation, the donor and acceptor groups are electronically decoupled, facilitating a more complete charge separation.

The formation of the TICT state is a dynamic process that competes with other radiative (fluorescence) and non-radiative decay channels from the LE state. The transition from the LE state to the TICT state involves overcoming an energy barrier, the height of which is dependent on factors like solvent polarity and viscosity. In polar solvents, the TICT state is significantly stabilized, often leading to a lower energy barrier and faster formation rates. For similar nitroaromatic chromophores, this ICT process can be incredibly fast, occurring on the femtosecond to picosecond timescale. rsc.org For instance, the excited-state dynamics of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a classic push-pull stilbene, show an ultrafast internal conversion of 440 fs between the LE and charge-transferred states in chloroform. rsc.org

Table 1: Solvent Effects on Excited-State Dynamics of a Related Push-Pull Stilbene (trans-4-nitrostilbene)

| Solvent Polarity | S1 State Lifetime | Dominant Deactivation Pathway |

|---|---|---|

| Nonpolar | ~60 fs | Intersystem Crossing (ISC) & Internal Conversion |

| Medium-Polarity | Biphasic Decay | Competing Intersystem Crossing (ISC) |

| High-Polarity | ~60 ps | Torsional relaxation to perpendicular configuration |

Data is for the related compound trans-4-nitrostilbene and illustrates the strong solvent-polarity dependence of excited-state dynamics, which is a characteristic feature of molecules undergoing ICT and TICT. nih.gov

Spectroscopic Signatures of Donor-Acceptor Interactions in Excited States

The presence and dynamics of ICT and TICT states in molecules like this compound give rise to distinct spectroscopic signatures. One of the most prominent features is a strong solvatochromism in the fluorescence spectrum. As the solvent polarity increases, the highly polar charge-transfer excited state is stabilized more than the less polar ground state. This leads to a decrease in the energy gap for emission, resulting in a significant red-shift (bathochromic shift) of the fluorescence maximum.

The difference between the absorption and emission maxima, known as the Stokes shift, also increases with solvent polarity. This large Stokes shift is a hallmark of molecules undergoing significant geometrical and electronic rearrangement in the excited state, consistent with the formation of a TICT state. In contrast, the absorption spectrum is often less sensitive to solvent polarity.

Transient absorption spectroscopy provides more direct evidence for the existence of multiple excited states. In these experiments, distinct spectral bands corresponding to the LE and the TICT states can often be identified. rsc.org The LE state typically appears at earlier time delays after excitation and is characterized by a specific absorption band. As the molecule twists to form the TICT state, the initial absorption band decays while a new band, characteristic of the TICT state, grows in at a different wavelength. The kinetics of this spectral evolution allow for the direct measurement of the TICT state formation time. rsc.orgchemrxiv.org For example, in studies of 4-(dimethylamino)benzonitrile (B74231) (DMABN), a prototypical TICT-forming molecule, a transient absorption corresponding to the TICT state appears with a rise time that matches the decay of the precursor state. nih.gov

Table 2: Representative Spectroscopic Data for a Push-Pull Stilbene Analogue (4-Dimethylamino-4'-nitrostilbene) in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

|---|---|---|---|

| Pentane | - | - | 0.14 |

| Benzene | 432 | 27,000 | 0.53 - 0.7 |

| Methylene Chloride | - | - | 0.008 |

| Dimethylformamide | - | - | 0.002 |

This data for a related D-A stilbene highlights the strong dependence of fluorescence quantum yield on solvent polarity, a key signature of TICT state formation. acs.orgepa.gov

Photodimerization Processes and Reaction Pathways

Upon irradiation with UV light, stilbene and its derivatives can undergo several photochemical reactions. Besides the well-known trans-cis (or E/Z) photoisomerization, these molecules can participate in intermolecular reactions, particularly at higher concentrations. The primary intermolecular photoreaction for stilbenes is a [2+2] cycloaddition, which leads to the formation of cyclobutane (B1203170) dimers. This reaction typically occurs between two ground-state molecules and one excited-state molecule.

The photodimerization of stilbenes can yield several stereoisomers of the resulting diarylcyclobutane. The specific isomers formed depend on the reaction conditions and the initial stereochemistry (trans or cis) of the stilbene. Research has shown that [2+2] cycloaddition primarily occurs through the (E)-stilbene (trans) isomer. rsc.org

However, the compatibility of substituents with the Mallory reaction is a critical factor. It has been reported that stilbenes bearing nitro groups are not compatible with these oxidative photocyclization conditions. This suggests that for this compound, the photocyclization pathway to a phenanthrene (B1679779) derivative is unlikely to be a major reaction channel.